3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide
CAS No.: 2034229-04-2
Cat. No.: VC7611488
Molecular Formula: C18H21N5O2
Molecular Weight: 339.399
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034229-04-2 |
---|---|
Molecular Formula | C18H21N5O2 |
Molecular Weight | 339.399 |
IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |
Standard InChI | InChI=1S/C18H21N5O2/c1-12-15(13(2)25-22-12)5-7-18(24)20-11-14-4-6-16(19-10-14)17-8-9-21-23(17)3/h4,6,8-10H,5,7,11H2,1-3H3,(H,20,24) |
Standard InChI Key | ZWBAJPWXCVDVGT-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C)CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Introduction
Structural and Chemical Characterization
The molecule comprises three distinct regions:
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3,5-Dimethylisoxazol-4-yl group: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, with methyl substituents at positions 3 and 5. This moiety is known for enhancing metabolic stability and modulating electron distribution in medicinal chemistry .
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Propanamide linker: A three-carbon chain terminating in an amide group, which facilitates hydrogen bonding with biological targets and improves solubility relative to purely aromatic systems .
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6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl group: A pyridine ring substituted at position 6 with a methylpyrazole group. Pyridine-pyrazole hybrids are recurrent motifs in kinase inhibitors and antimalarial agents due to their ability to engage in π-π stacking and coordinate metal ions .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₂₂N₆O₂ |
Molecular Weight | 382.43 g/mol |
logP (Predicted) | 2.1 ± 0.5 |
Hydrogen Bond Donors | 1 (Amide NH) |
Hydrogen Bond Acceptors | 6 (Isoxazole O, Amide O, Pyridine N) |
Rotatable Bonds | 6 |
Synthetic Pathways and Optimization
The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide likely involves multi-step strategies leveraging cross-coupling reactions and amide bond formation.
Retrosynthetic Analysis
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Fragment A: 3,5-Dimethylisoxazole-4-carboxylic acid (or acid chloride).
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Fragment B: (6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine.
Proposed Synthesis
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Synthesis of Fragment B:
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Synthesis of Fragment A:
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Amide Coupling:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65% |
Amide Formation | SOCl₂, then Et₃N, DCM, 0°C to RT | 78% |
Pharmacological Activity and Mechanism
While direct studies on this compound are scarce, structurally related molecules provide mechanistic clues:
Kinase Inhibition
Pyridine-pyrazole hybrids demonstrate potent inhibition of kinases such as CDK2 and VEGFR2. The pyrazole nitrogen may coordinate with conserved lysine residues in the ATP-binding pocket, while the isoxazole enhances hydrophobic interactions .
Table 3: Comparative Activity of Analogous Compounds
Compound | Target | IC₅₀/EC₅₀ | Source |
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Trisubstituted pyrimidine | P. falciparum | 11.7 mg/kg (ED₉₀) | |
Pyridine-pyrazole amide | CDK2 | 42 nM |
Structure-Activity Relationship (SAR)
Key structural modifications and their effects on activity include:
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Isoxazole Substituents: Methyl groups at positions 3 and 5 optimize metabolic stability without steric hindrance . Replacement with bulkier groups (e.g., ethyl) reduces potency by 10-fold .
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Pyrazole Position: The 1-methyl group on the pyrazole prevents oxidation at the N1 position, enhancing pharmacokinetics . Moving the methyl to N2 abolishes activity due to altered hydrogen bonding .
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Linker Length: A three-carbon chain (propanamide) balances flexibility and rigidity. Shorter linkers (acetamide) reduce bioavailability by 50% .
Future Directions
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Target Identification: Proteomic profiling and thermal shift assays could elucidate novel targets.
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Prodrug Development: Esterification of the amide group may enhance CNS penetration for neurological applications.
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Combination Therapy: Synergy with existing antimalarials (e.g., artemisinin) warrants investigation .
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